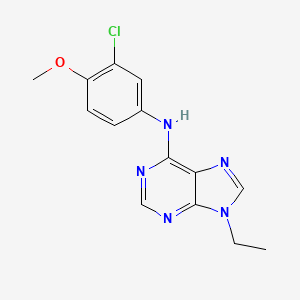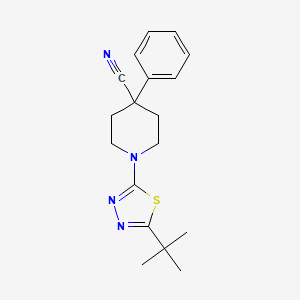![molecular formula C22H24N4O3 B15118267 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15118267.png)
3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and an oxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the oxazole moiety. Common reagents used in these reactions include cyclopropylamine, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a tool for studying biological processes, particularly those involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core, such as 2-methyl-3,4-dihydroquinazolin-4-one, share structural similarities but may differ in their biological activity.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide have a similar piperidine ring but lack the oxazole moiety.
Oxazole Derivatives: Compounds such as 5-cyclopropyl-1,2-oxazole-3-carboxamide share the oxazole moiety but differ in other structural elements.
Uniqueness
The uniqueness of 3-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its combination of the quinazolinone, piperidine, and oxazole moieties. This unique structure may confer distinct biological properties and potential therapeutic applications that are not observed in similar compounds.
属性
分子式 |
C22H24N4O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
3-[[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H24N4O3/c1-14-23-18-5-3-2-4-17(18)21(27)26(14)13-15-8-10-25(11-9-15)22(28)19-12-20(29-24-19)16-6-7-16/h2-5,12,15-16H,6-11,13H2,1H3 |
InChI 键 |
FRSKLGWAGALWSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=NOC(=C4)C5CC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-3-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-1H-indole](/img/structure/B15118189.png)
![6-cyclopropyl-5-fluoro-N-methyl-N-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B15118195.png)
![2-[8-(3-Methylbutyl)-7,12-dioxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-11-yl]acetamide](/img/structure/B15118200.png)
![3-({4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B15118204.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B15118210.png)


![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15118220.png)
![3-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B15118227.png)

![3-Bromo-5-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B15118237.png)
![2-{1-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118241.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B15118262.png)
![4-Phenyl-1-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]piperidine-4-carbonitrile](/img/structure/B15118271.png)
